molecular formula C17H11ClN2O2S B2660216 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681156-47-8

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2660216
CAS No.: 681156-47-8
M. Wt: 342.8
InChI Key: HBXILDHVNPYSBQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a heterocyclic compound that features a chromeno-thiazole core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both chromeno and thiazole moieties in its structure suggests it may exhibit diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromeno-thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 3-formylchromone under acidic or basic conditions.

    Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The chromeno and thiazole rings can participate in redox reactions, potentially altering the compound’s electronic properties and biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Oxidized products with altered electronic properties.

    Reduction: Reduced derivatives with potential changes in biological activity.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chromeno and thiazole moieties may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide
  • 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)propionamide
  • 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)butyramide

Uniqueness

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is unique due to the specific substitution pattern on the chromeno-thiazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the benzamide group can influence its pharmacokinetic properties and target specificity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXILDHVNPYSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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